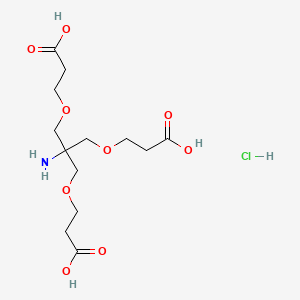

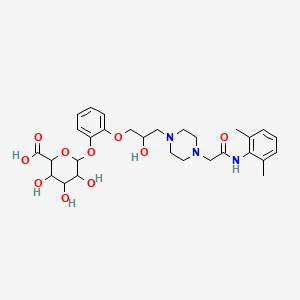

![molecular formula C6H8NNa2O8P B12291150 disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid](/img/structure/B12291150.png)

disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid, également connu sous le nom de sel disodique de l'acide N-(phosphonoacétyl)-L-aspartique, est un composé chimique de formule moléculaire C6H8NNa2O8P. Il s'agit d'un dérivé de l'acide aspartique contenant un groupe phosphonoacétyle. Ce composé est connu pour ses applications dans la recherche scientifique, notamment dans les domaines de la chimie, de la biologie et de la médecine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid implique la réaction de l'acide L-aspartique avec l'acide phosphonoacétique. Le processus comprend généralement les étapes suivantes:

Protection des groupes carboxyle: Les groupes carboxyle de l'acide L-aspartique sont protégés à l'aide de groupes protecteurs appropriés.

Formation de l'intermédiaire phosphonoacétyle: L'acide phosphonoacétique est mis à réagir avec un réactif approprié pour former l'intermédiaire phosphonoacétyle.

Réaction de couplage: L'acide L-aspartique protégé est couplé à l'intermédiaire phosphonoacétyle dans des conditions appropriées.

Déprotection: Les groupes protecteurs sont éliminés pour donner le produit final.

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus peut inclure des étapes de purification supplémentaires telles que la recristallisation et la chromatographie pour obtenir la qualité souhaitée .

Analyse Des Réactions Chimiques

Types de réactions

Le disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction: Des réactions de réduction peuvent être effectuées pour modifier les groupes fonctionnels présents dans le composé.

Substitution: Le composé peut subir des réactions de substitution où des groupes spécifiques sont remplacés par d'autres groupes fonctionnels.

Réactifs et conditions courants

Oxydation: Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction: Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.

Substitution: Divers nucléophiles et électrophiles peuvent être utilisés en fonction de la substitution souhaitée.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés avec des groupes fonctionnels supplémentaires contenant de l'oxygène, tandis que la réduction peut entraîner la formation de dérivés réduits avec des groupes fonctionnels modifiés.

Applications de recherche scientifique

Le this compound a plusieurs applications dans la recherche scientifique:

Chimie: Il est utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.

Biologie: Le composé est étudié pour ses activités biologiques potentielles et ses interactions avec les biomolécules.

Médecine: Des recherches sont menées pour explorer ses applications thérapeutiques potentielles, notamment son rôle d'agent antitumoral.

Industrie: Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés.

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour inhiber certaines enzymes, affectant ainsi les voies biochimiques. Par exemple, il inhibe l'aspartate transcarbamylase, une enzyme impliquée dans la biosynthèse des nucléotides pyrimidiques. Cette inhibition peut entraîner la perturbation des processus cellulaires et a des implications thérapeutiques potentielles .

Applications De Recherche Scientifique

Disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid has several applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is conducted to explore its potential therapeutic applications, including its role as an antitumor agent.

Industry: The compound is used in the production of specialized chemicals and materials.

Mécanisme D'action

The mechanism of action of disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, thereby affecting biochemical pathways. For example, it inhibits aspartate transcarbamylase, an enzyme involved in pyrimidine nucleotide biosynthesis. This inhibition can lead to the disruption of cellular processes and has potential therapeutic implications .

Comparaison Avec Des Composés Similaires

Le disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid peut être comparé à d'autres composés similaires tels que:

Acide succinique: Les deux composés contiennent des groupes carboxyle, mais l'acide succinique ne contient pas le groupe phosphonoacétyle.

Sel tétrasodique de l'acide N-(phosphonoacétyl)-L-aspartique: Ce composé est similaire mais contient quatre ions sodium au lieu de deux.

L'unicité du this compound réside dans sa structure spécifique et la présence du groupe phosphonoacétyle, qui confère des propriétés chimiques et biologiques distinctes .

Propriétés

Formule moléculaire |

C6H8NNa2O8P |

|---|---|

Poids moléculaire |

299.08 g/mol |

Nom IUPAC |

disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid |

InChI |

InChI=1S/C6H10NO8P.2Na/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10;;/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15);;/q;2*+1/p-2 |

Clé InChI |

CZLKTMHQYXYHOO-UHFFFAOYSA-L |

SMILES canonique |

C(C(C(=O)O)NC(=O)CP(=O)([O-])[O-])C(=O)O.[Na+].[Na+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

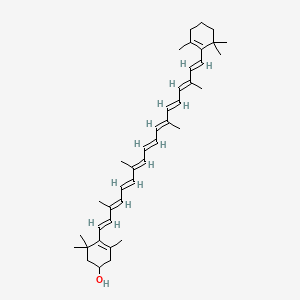

![Benzoic acid,3-(acetylmethylamino)-2,4,6-triiodo-5-[(methylamino)carbonyl]-](/img/structure/B12291069.png)

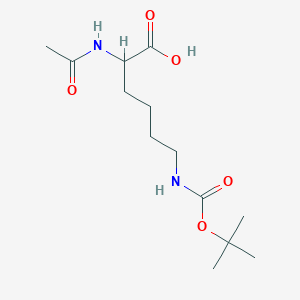

![3-(16-Acetyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaen-22-yl)propanoic acid;palladium](/img/structure/B12291121.png)

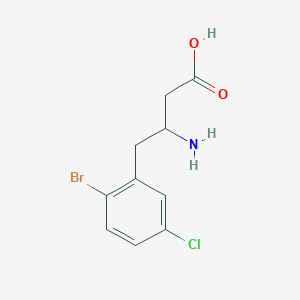

![Tert-butyl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12291135.png)

![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12291155.png)

![[1-(1-Phenylethyl)aziridin-2-yl]methanol](/img/structure/B12291158.png)

![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethylpyridine-2-carboxamide](/img/structure/B12291161.png)